苯甲基-2,3,4,5,6-d5 乙酸酯

描述

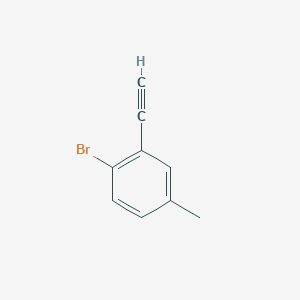

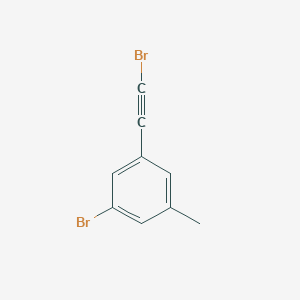

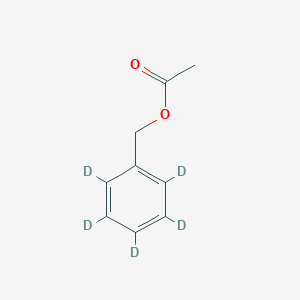

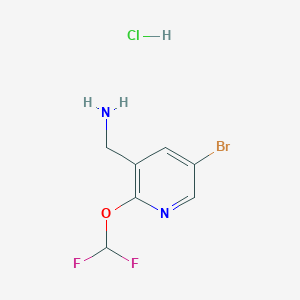

Benzyl-2,3,4,5,6-d5 Acetate is a variant of Benzyl Acetate, where the benzyl group is deuterated . It is also known as Acetic Acid Benzyl Ester . It is used in the Flavours & Fragrances industry . It is similar to most other esters, possessing a sweet and pleasant aroma .

Synthesis Analysis

Benzyl Acetate is synthesized primarily through the esterification process. This involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid . The reaction is an equilibrium reaction, so to drive the reaction towards the product, excess acetic acid or benzyl alcohol can be used, or the water produced can be removed from the reaction medium .Molecular Structure Analysis

The molecular formula of Benzyl-2,3,4,5,6-d5 Acetate is CH3COOCH2C6D5 . It comprises an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6D5CH2-) .Chemical Reactions Analysis

Benzyl Acetate is synthesized through the esterification process, which involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid . The reaction is an equilibrium reaction .Physical And Chemical Properties Analysis

Benzyl-2,3,4,5,6-d5 Acetate is a clear, colorless liquid under standard conditions with a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .科学研究应用

催化合成和化学转化

苯甲基-2,3,4,5,6-d5 乙酸酯作为一种多功能化合物,已在各种催化和合成工艺中得到应用。该化合物在交叉偶联反应中的效用,特别是在苯甲醇转化为二芳基甲烷中的效用是显著的。使用特定的催化剂如 DPEphos-[Pd(eta3-C3H5)Cl]2 已被证明能有效地获得高产率的所需产物,这表明该化合物与复杂的催化体系相容 (Kuwano & Yokogi, 2005).

碳水化合物研究中的保护基团化学

在碳水化合物化学中,苯甲基-2,3,4,5,6-d5 乙酸酯的衍生物,如亚苄基缩醛,至关重要。这些化合物作为保护基,提供区域选择性开口和在受控条件下生成特定官能团的能力。涉及硼烷介导开口的机制提供了对该化合物在复杂合成途径中的行为的见解 (Ohlin, Johnsson, & Ellervik, 2011).

超分子化学和分子包封

在超分子化学领域,苯甲基-2,3,4,5,6-d5 乙酸酯的衍生物表现出有趣的行为,如溶剂依赖性构象和分子包封能力。这些特性对于理解该化合物在创建复杂分子结构中的潜力及其在主客体化学中的作用至关重要。苯甲基-邻位碳硼烷部分形成的富含 π 的容器中丙酮分子的包封展示了该化合物在形成复杂分子系统中的多功能性 (Songkram et al., 2010).

放射合成和成像应用

苯甲基-2,3,4,5,6-d5 乙酸酯在成像领域,特别是正电子发射断层扫描 (PET) 中的潜力,因其在放射合成中的应用而得到强调。该化合物形成标记衍生物的能力,如 [羰基-(11)C]苯甲基乙酸酯,突出了其在非侵入性成像技术中的效用,为研究代谢途径和脑摄取机制开辟了途径 (Lu et al., 2010).

酶抑制和生物筛选

苯甲基-2,3,4,5,6-d5 乙酸酯的衍生物因其生物活性而被探索,特别是作为酶抑制剂。这些衍生物的合成和表征,加上计算研究、酶抑制动力学和 DNA 结合研究,突出了该化合物在药物研究中的潜力,以及它在为各种生物靶标设计有效抑制剂中的作用 (Iqbal et al., 2019).

未来方向

作用机制

Target of Action

Benzyl-2,3,4,5,6-d5 Acetate is a deuterated compound It’s worth noting that deuterated compounds are often used in metabolic research, environmental studies, and organic chemistry .

Mode of Action

It’s known that deuterated compounds can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .

Biochemical Pathways

Deuterated compounds are often used in metabolic research to study metabolic pathways in vivo in a safe manner .

Result of Action

The use of deuterated compounds can provide valuable insights into the structure and behavior of molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl-2,3,4,5,6-d5 Acetate. For instance, stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

属性

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGYYKBILRGFE-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-2,3,4,5,6-d5 Acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)

![N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C](/img/structure/B1384652.png)

![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)